Thiocillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

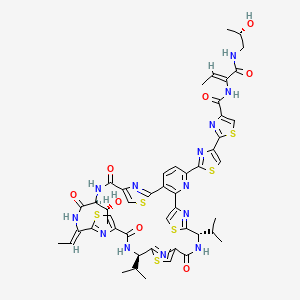

Thiocillin is an azamacrocycle and a lactam.

Applications De Recherche Scientifique

Chemistry

Model Compound for Thiopeptide Synthesis

Thiocillin serves as a model compound in the study of thiopeptide synthesis. Its unique structure facilitates the exploration of new synthetic methodologies aimed at producing thiopeptides with enhanced properties. Researchers have utilized this compound to investigate the biosynthetic pathways and post-translational modifications that occur during its synthesis.

Synthetic Methodologies

Recent advancements in synthetic techniques have allowed for the total synthesis of this compound and its variants. This includes the development of biomimetic cycloadditions and Pd-mediated coupling reactions that help construct its complex core structure . The ability to manipulate this compound's structure opens avenues for creating novel derivatives with improved pharmacological profiles.

Biology

Investigation of Bacterial Resistance Mechanisms

this compound is instrumental in studying bacterial resistance mechanisms, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound's efficacy can be enhanced when combined with iron chelators, which facilitate its entry into bacterial cells through siderophore receptors . This highlights the potential for this compound to overcome resistance in Gram-positive pathogens.

Variant Development through Gene Replacement

Studies have demonstrated that genetic manipulation can yield various this compound variants, allowing researchers to assess their antibiotic efficacy against different bacterial strains. For instance, a study reported the generation of 65 novel this compound variants through prepeptide gene replacement, revealing significant differences in their antimicrobial activity .

Medicine

Antibacterial Therapeutics

this compound's potent antibacterial properties position it as a candidate for developing new therapeutic agents against drug-resistant infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA, effectively halting bacterial growth . The compound has shown promise in treating infections caused by resistant strains, making it a valuable asset in modern medicine.

Clinical Applications and Synergy with Iron Chelators

Recent studies have explored the clinical applications of this compound in combination with iron chelators like deferasirox. This combination has demonstrated synergistic effects against Pseudomonas aeruginosa and Acinetobacter baumannii, two critical pathogens prioritized by the World Health Organization for new antibiotic development . Such findings underscore this compound's potential role in addressing urgent public health challenges posed by antibiotic resistance.

Agriculture

Agricultural Applications

this compound and its derivatives are being investigated for their potential use in agriculture to control bacterial infections in crops. The compound's ability to inhibit bacterial growth can be leveraged to develop biopesticides that are effective against plant pathogens without harming beneficial microorganisms.

Table 1: Efficacy of this compound Variants Against Bacterial Strains

| Variant Name | MIC (μg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| Wild Type | 0.5 | Bacillus subtilis | Standard reference |

| T3A | 0.25 | Staphylococcus aureus | Enhanced activity |

| V4A | 1.0 | Pseudomonas aeruginosa | Moderate activity |

| T8A | 0.75 | Acinetobacter baumannii | Effective under iron-limiting conditions |

Table 2: Synthesis Techniques for this compound Derivatives

| Technique | Description | Advantages |

|---|---|---|

| Total Synthesis | Complete assembly from basic building blocks | Allows creation of novel derivatives |

| Gene Replacement | Manipulation of biosynthetic genes | Enables production of specific variants |

| Biomimetic Cycloadditions | Inspired by natural processes | Efficient construction of complex structures |

Analyse Des Réactions Chimiques

Synthetic Approaches to Thiocillin

Recent research has focused on synthesizing this compound and its variants using novel catalytic methods. One notable approach employs molybdenum(VI) oxide as a catalyst to facilitate cyclodehydration reactions that form the thiazole heterocycles integral to this compound's structure.

-

Total Synthesis : The total synthesis of this compound I has been achieved through a series of carefully designed reactions, including:

-

C-H activation strategies to install functional groups

-

Cyclodehydration to form thiazole rings

-

Amide coupling to join peptide fragments

-

The synthetic route typically involves over 15 steps, highlighting the complexity of constructing the thiopeptide backbone .

Variants and Modifications

Research has also explored generating this compound variants through genetic manipulation, allowing for systematic alterations in its structure. These variants can exhibit different biological activities and stability profiles:

-

Genetic Manipulation : By altering specific amino acids in the precursor peptide, researchers can produce variants with modified thiazole and pyridine content.

-

Biological Activity : Variants have shown varying levels of antibacterial activity, with specific substitutions leading to significant reductions in potency .

Data Tables

Propriétés

Formule moléculaire |

C49H51N13O8S6 |

|---|---|

Poids moléculaire |

1142.4 g/mol |

Nom IUPAC |

2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1 |

Clé InChI |

IXZWXEVFYZMXCG-ZRBNMRFGSA-N |

SMILES isomérique |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C |

SMILES canonique |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C |

Synonymes |

thiocillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.